molecular formula C19H21ClN4O2 B2627647 2-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one CAS No. 2034367-02-5

2-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

Cat. No.: B2627647
CAS No.: 2034367-02-5
M. Wt: 372.85
InChI Key: DMGKKHUCPXJYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H21ClN4O2 and its molecular weight is 372.85. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Applications

  • Research has shown that derivatives of piperazine with chlorophenyl groups have been synthesized and tested for their anticancer and antituberculosis activities. Specifically, compounds synthesized using reductive amination methods demonstrated significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, indicating their potential as therapeutic agents for cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Anticonvulsant Activity

  • Another study focused on the synthesis of new derivatives targeting anticonvulsant activity. The compounds were evaluated using various seizure models, revealing that several derivatives exhibited significant anticonvulsant effects, suggesting their potential application in treating epilepsy and related disorders (Kamiński, Rzepka, & Obniska, 2011).

Antimicrobial Activity

  • Piperazine derivatives have also been investigated for their antimicrobial properties. A study involving the synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings showed high antimicrobial activity against various microorganism strains, indicating their potential use in developing new antimicrobial agents (Yurttaş et al., 2016).

Antihelminthic Activity

  • Furthermore, some piperazine derivatives have demonstrated significant antihelminthic activity, particularly against Trichinella spiralis, suggesting their potential application in treating parasitic worm infections (Mavrova et al., 2006).

Antifungal and Stability Studies

  • Research into the solubility and partitioning processes of novel antifungal compounds has provided insights into the physicochemical properties and potential biological applications of such molecules, offering a foundation for developing effective antifungal therapies (Volkova, Levshin, & Perlovich, 2020).

Properties

IUPAC Name

2-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c20-15-3-1-2-4-17(15)22-9-11-23(12-10-22)19(26)13-24-18(25)8-7-16(21-24)14-5-6-14/h1-4,7-8,14H,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGKKHUCPXJYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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